Ethyl 5-amino-2-(trifluoromethyl)isonicotinate

Description

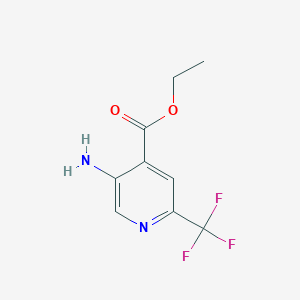

Ethyl 5-amino-2-(trifluoromethyl)isonicotinate is a fluorinated pyridine derivative with the molecular formula C₉H₉F₃N₂O₂ and a molecular weight of 234.18 g/mol . This compound features a trifluoromethyl group at the 2-position and an amino substituent at the 5-position of the isonicotinate backbone.

Properties

Molecular Formula |

C9H9F3N2O2 |

|---|---|

Molecular Weight |

234.17 g/mol |

IUPAC Name |

ethyl 5-amino-2-(trifluoromethyl)pyridine-4-carboxylate |

InChI |

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-3-7(9(10,11)12)14-4-6(5)13/h3-4H,2,13H2,1H3 |

InChI Key |

JKYIHKRXICUWDX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via 2-Methyl-6-(trifluoromethyl)nicotinic Acid Ethyl Ester Intermediate

One documented method begins with the preparation of 2-methyl-6-(trifluoromethyl)nicotinic acid ethyl ester, which is then converted to the target compound through amination steps:

Step 1: Formation of 2-methyl-6-(trifluoromethyl)nicotinic acid ethyl ester by reacting appropriate precursors in acetic acid, followed by ammonium acetate treatment at elevated temperature (50 °C) for 1.5 hours. The reaction mixture turns brown-red, indicating progression. The product is isolated by solvent extraction and concentration, yielding a brown oil with approximately 74.1% purity and an overall yield of 77.4% for the first two steps combined.

Step 2: Amination of the ester intermediate with ammonium acetate under acidic conditions leads to the substitution of the methyl group with an amino group at the 5-position, forming Ethyl 5-amino-2-(trifluoromethyl)isonicotinate.

Table 1: Key Reaction Parameters for Step 1 and Step 2

| Parameter | Step 1 & 2 Details |

|---|---|

| Solvent | Acetic acid (20 mL) |

| Aminating agent | Ammonium acetate (4.28 g) |

| Temperature | Room temperature initially, then 50 °C |

| Reaction time | 0.5 h stirring + 1.5 h at 50 °C |

| Work-up | Extraction with methylene chloride, washing with sodium bicarbonate |

| Yield | 74.1% purity, 77.4% combined yield |

Alternative Route via Halogenated Nicotinic Acid Derivatives

Another approach involves halogenated intermediates such as ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate, which can be converted to the amino derivative:

Starting from ethyl 5-cyano-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate, oxalyl chloride and catalytic dimethylformamide are added to form the chloro derivative at 50 °C overnight.

The chloro intermediate is then subjected to nucleophilic substitution with ammonia or ammonium salts to introduce the amino group at the 5-position, yielding this compound.

Table 2: Reaction Conditions for Halogenated Intermediate Formation

| Parameter | Details |

|---|---|

| Starting material | Ethyl 5-cyano-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate |

| Reagents | Oxalyl chloride (12.20 g), DMF (0.744 mL) |

| Temperature | 50 °C |

| Reaction time | Overnight |

| Work-up | Extraction with ethyl acetate, drying with Na2CO3 |

| Yield | 95% for chloro intermediate |

General Amination Procedures

Amination of pyridine derivatives is typically achieved via:

- Reaction with ammonium acetate or ammonia under acidic or neutral conditions.

- Use of ammonium salts in acetic acid or other protic solvents.

- Control of temperature to optimize substitution and minimize side reactions.

These methods are supported by data from patent CN114716320A and others, emphasizing mild conditions and good yields.

Salt Formation and Purification

After synthesis, the compound can be converted into pharmaceutically acceptable salts to improve stability and solubility:

- Reaction of the free base with acids such as trifluoroacetic acid, hydrochloric acid, or other organic acids to form stable salts.

- Isolation by precipitation or lyophilization from suitable solvents like ethyl acetate, ethanol, or acetonitrile.

Analytical Characterization Data

The following NMR and spectral data support the identification of this compound and its intermediates:

- [^13C NMR](pplx://action/followup): Carbonyl carbons appear at δ 171.29 ppm, δ 164.44 ppm, and δ 162.32 ppm, indicating keto and enol tautomers.

- [^19F NMR](pplx://action/followup): The trifluoromethyl carbon shows a quartet at δ 115.79 ppm with a coupling constant J(C-F) = 346.5 Hz, confirming the CF3 group.

- [^1H NMR](pplx://action/followup): Characteristic signals for ethyl ester and amino-substituted pyridine ring protons.

Comparative Summary of Preparation Methods

| Method | Key Intermediate | Amination Approach | Yield (%) | Notes |

|---|---|---|---|---|

| Acetic acid/ammonium acetate | 2-methyl-6-(trifluoromethyl)nicotinic acid ethyl ester | Ammonium acetate in acetic acid | ~74-77 | Mild conditions, straightforward work-up |

| Halogenated intermediate route | Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate | Nucleophilic substitution with ammonia | ~95 (intermediate) | High yield chloro intermediate; amination step variable |

Chemical Reactions Analysis

Functional Group Reactivity

-

Amino Group (NH₂) :

-

Amide Formation : The amino group can react with acylating agents (e.g., acid chlorides) under basic conditions (e.g., NaHCO₃) to form amides.

-

Nucleophilic Attack : Participates in condensation reactions with carbonyl compounds (e.g., ketones, aldehydes).

-

-

Trifluoromethyl Group (CF₃) :

-

Electron-Withdrawing Effect : Stabilizes intermediates during reactions involving the pyridine ring.

-

Stability : Resists hydrolysis and nucleophilic substitution under most conditions due to strong electron withdrawal.

-

-

Ester Group (COOEt) :

-

Hydrolysis : Converts to the carboxylic acid under acidic (HCl) or basic (NaOH) conditions.

-

Aminolysis : Reacts with amines to form amides (e.g., with ethylamine).

-

Reaction Challenges and Optimization

Synthesis often faces issues such as incomplete conversion and byproduct formation, particularly during esterification. For example:

-

Enamine Formation : Side reactions with enamine intermediates can occur if reaction conditions (e.g., temperature, catalyst concentration) are not tightly controlled .

-

Purification Difficulties : Column chromatography may be required to remove unreacted starting materials or byproducts .

Comparison of Reaction Yields and Conditions

| Reaction Type | Conditions | Yield Optimization Strategy | Source |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | Continuous flow processes | |

| Amide Formation | Acid chloride, NaHCO₃ | Excess amine to drive reaction | |

| Hydrolysis (Ester → Acid) | HCl or NaOH | Acidic conditions for selective cleavage |

Biological Activity Correlation

While not directly related to chemical reactivity, the ester group’s influence on biological activity (e.g., antimalarial EC₅₀ values) provides indirect insights into reaction design. For example:

-

Alkyl Ester Variants : Larger ester groups (e.g., ethyl, isopropyl) correlate with lower EC₅₀ values in antimalarial assays, suggesting ester size impacts both reactivity and bioactivity .

Mechanistic Insights from Structural Analogs

Research on similar compounds (e.g., 2-amino-6-(trifluoromethyl)nicotinic acid derivatives) highlights:

-

RNase H Inhibition : Structural modifications (e.g., arylamino substitutions) enhance enzyme-binding affinity, guided by reaction compatibility with functional groups .

-

Toxicity Considerations : The amino group’s reactivity may contribute to methemoglobinemia in vivo, emphasizing the need for controlled reaction conditions .

Scientific Research Applications

Ethyl 5-amino-2-(trifluoromethyl)isonicotinate has found applications in several scientific research areas, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

This compound

Analogous Compounds

- Ethyl 1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate (CAS 445-71-6) : Prepared via sodium hydride-mediated alkylation in THF at controlled temperatures, followed by column chromatography .

- N-(5-(Trifluoromethyl)-Pyridin-2-yl)-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxamide (6a): Synthesized using 2-amino-5-(trifluoromethyl)pyridine and activated esters, highlighting the role of trifluoromethyl groups in directing regioselective amide formation .

Reactivity Comparison :

- The amino group in the target compound enables coupling reactions (e.g., with boronic acids or aldehydes), as seen in the synthesis of pyrimidine-carboxylate derivatives (e.g., EP 4 374 877 A2) .

- Cyano-substituted analogs (e.g., CAS 1360930-51-3) are more resistant to hydrolysis but require harsher conditions for functionalization .

Physicochemical and Spectroscopic Properties

Chromatographic Behavior

- This compound: Retention time and LCMS data are unspecified, but related compounds (e.g., 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester) show LCMS m/z 366 [M+H]⁺ and HPLC retention times of 1.26 minutes under acidic conditions .

- Cyano Derivatives: Increased hydrophobicity due to cyano groups may extend retention times compared to amino-substituted analogs .

Stability

Trifluoromethyl groups enhance thermal and oxidative stability, but amino-substituted derivatives are more prone to degradation under acidic or humid conditions compared to cyano analogs .

Biological Activity

Ethyl 5-amino-2-(trifluoromethyl)isonicotinate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with an amino group and a trifluoromethyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for its biological efficacy. Its molecular formula is C₉H₈F₃N₃O₂, and it has a molecular weight of approximately 221.17 g/mol.

The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. The lipophilic nature of the trifluoromethyl group allows the compound to penetrate biological membranes effectively, modulating enzyme activity and influencing receptor binding. This interaction is crucial for its therapeutic potential in various diseases.

Biological Activity

-

Antimicrobial Activity :

- This compound has been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that compounds with similar structures exhibit significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli.

- The Minimum Inhibitory Concentration (MIC) values reported range from 6.25 to 12.5 μg/mL against various bacterial strains .

- Anti-inflammatory Properties :

- Antitumor Activity :

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed significant antibacterial activity with MIC values ranging from 6 to 12 μg/mL, indicating its potential as a lead compound for developing new antibiotics .

Study 2: Anti-inflammatory Effects

In a model of induced inflammation, this compound was administered to assess its anti-inflammatory properties. The results indicated a reduction in inflammatory markers, suggesting that the compound could be beneficial in treating inflammatory diseases .

Data Tables

Q & A

Q. Experimental Design Framework

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Photostability : Expose samples to UV-Vis light (e.g., 450 nm diode) and monitor degradation via LCMS .

- Humidity Sensitivity : Store samples at controlled relative humidity (e.g., 25%, 60%) and assess purity changes over time.

- Long-Term Storage : Use accelerated aging studies (40°C/75% RH for 6 months) to predict shelf-life .

What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

Q. Analytical Methodology

- NMR : ¹⁹F NMR tracks trifluoromethyl group integrity; ¹H/¹³C NMR identifies positional isomerism.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ at m/z 366) and fragments.

- IR Spectroscopy : Detects carbonyl stretches (e.g., ester C=O at ~1700 cm⁻¹) and amino N-H vibrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.